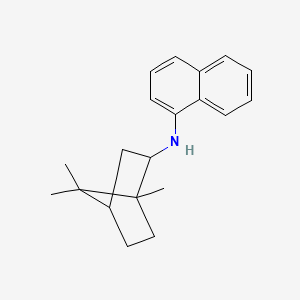
(+)-N-camphanyl-alpha-naphthylamine
Cat. No. B8378244
M. Wt: 279.4 g/mol
InChI Key: YBCUWLYBYWWYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04394070
Procedure details


Camphor (10 gm), 9.4 gm α-naphthylamine, 0.1 gm α-naphthylamine-HCl and 30 gm 1 A molecular sieves were added to 40 ml anhydrous methanol. Sodium cyanoborohydride (2.5 gm) was added dropwise and stirred under N2 for 48 hours. The sieves were removed by filtration and 5 drops of concentrated HCl were added to the filtrate until it was acidic (pH>7). The solvent was stripped by boiling and 10 gm potassium hydroxide was added to the remaining mixture. The aqueous phase was extracted with ether over potassium carbonate. The extractions were filtered to remove the potassium carbonate. After the ether was evaporated, the mixture was distilled under high vacuum. The material boiling at 120° C. and 0.1 mm of mercury was collected. IR spectra verified that this material was the product.



[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[C:12]1([NH2:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1.Cl.C1(N)C2C(=CC=CC=2)C=CC=1.C([BH3-])#N.[Na+]>CO>[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:2]2[NH:22][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)N
|
[Compound]
|
Name
|
1
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2 for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sieves were removed by filtration and 5 drops of concentrated HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the filtrate until it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 gm potassium hydroxide was added to the remaining mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ether over potassium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The extractions
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the ether was evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture was distilled under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material boiling at 120° C. and 0.1 mm of mercury was collected
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C12(C(CC(CC1)C2(C)C)NC2=CC=CC1=CC=CC=C21)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
